molecular formula C10H10N2O2 B14072220 Methyl 2-(1H-indazol-1-YL)acetate

Methyl 2-(1H-indazol-1-YL)acetate

Cat. No.: B14072220
M. Wt: 190.20 g/mol
InChI Key: GRODDLGIRKFPFE-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indazol-1-YL)acetate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-indazol-1-YL)acetate typically involves the formation of the indazole ring followed by esterification. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the esterification of the resulting indazole with methyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and efficiency. For example, copper(II) acetate can be used as a catalyst in the cyclization step, and the esterification can be carried out in the presence of a base such as potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indazol-1-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated indazole derivatives.

Scientific Research Applications

Methyl 2-(1H-indazol-1-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1H-indazol-1-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 2-(1H-indazol-1-YL)acetate can be compared with other indazole derivatives:

This compound stands out due to its specific ester functional group, which can be further modified to enhance its biological activity and therapeutic potential.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-indazol-1-ylacetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11-12/h2-6H,7H2,1H3

InChI Key

GRODDLGIRKFPFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C=N1

Origin of Product

United States

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